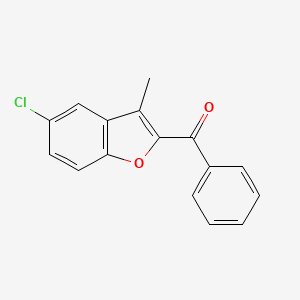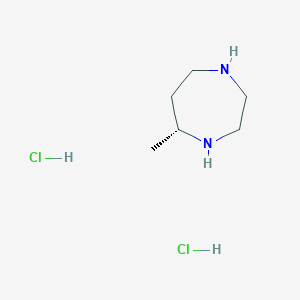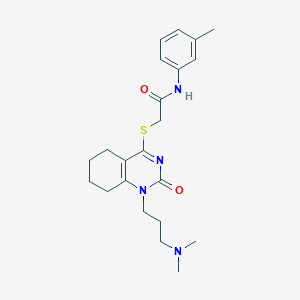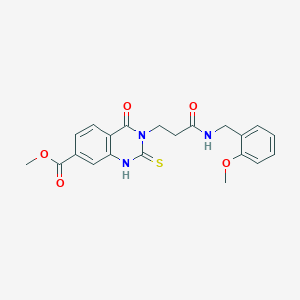
(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound that belongs to the class of benzofurans . Benzofurans are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives, such as “this compound”, involves the use of condensation . The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives include condensation . Various other reactions have been reported in the literature for the synthesis of benzofuran derivatives .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone and its derivatives have been studied for their antimicrobial properties. Kenchappa et al. (2016) synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity, indicating potential applications in fighting microbial infections (Kenchappa et al., 2016). Similarly, Rashmi et al. (2014) conducted synthesis and antimicrobial studies on related compounds, contributing to our understanding of these molecules' biological properties (Rashmi et al., 2014).
Antitumor and Antimitotic Activity
Benzofuran derivatives, including this compound, have been evaluated for antitumor and antimitotic activities. Umesha et al. (2018) synthesized benzofuran linked tetralones and assessed their antimitotic activity, suggesting potential in cancer therapy (Umesha et al., 2018).
Alzheimer's Disease Research
This compound has also been explored in the context of Alzheimer's disease. Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives as probes for β-amyloid plaques, a hallmark of Alzheimer's disease, indicating its utility in diagnostic approaches (Cui et al., 2011).
Antioxidant Properties
The antioxidant capabilities of benzofuran derivatives have been a subject of research. Rashmi et al. (2014) reported on the antioxidant properties of these compounds, providing insights into their potential therapeutic applications in oxidative stress-related conditions (Rashmi et al., 2014).
Chemical Synthesis and Characterization
Significant research has been dedicated to the chemical synthesis and characterization of benzofuran derivatives. Papers by authors like Kenchappa et al. (2016) and Rashmi et al. (2014) demonstrate advanced techniques in synthesizing and characterizing these compounds, contributing to the broader chemical knowledge of benzofurans (Kenchappa et al., 2016); (Rashmi et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone may also interact with various biological targets.
Mode of Action
It’s known that benzofuran derivatives, which this compound is a part of, exhibit their activity through interactions with their targets .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
It’s known that the bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
Action Environment
It’s known that the activity of similar compounds can be influenced by various environmental factors .
Biochemische Analyse
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
Some benzofuran derivatives have been shown to have anticancer activity against human ovarian cancer cell lines .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Eigenschaften
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWVZHTNLQTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide](/img/structure/B2686784.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)



![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide](/img/structure/B2686794.png)
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)


![N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2686803.png)